1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol
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Overview
Description
1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol is a complex organic compound characterized by the presence of multiple azide groups and hydroxyl functionalities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where azide ions replace halide ions in a precursor molecule. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield aldehydes or ketones, while reduction of the azide groups would produce primary amines .
Scientific Research Applications
1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol involves its reactivity with various functional groups. The azide groups can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules. The hydroxyl groups provide additional sites for chemical modification, enhancing the versatility of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-propanol: A simpler analog with a single azide and hydroxyl group.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: Contains azide and hydroxyl groups but with a different structural arrangement.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Similar in having azide groups but differs in the presence of methoxy groups.
Uniqueness
1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol is unique due to its multiple azide groups and hydroxyl functionalities, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring multiple functionalization sites.
Properties
IUPAC Name |
1-azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O4/c9-13-11-3-7(15)5-17-1-2-18-6-8(16)4-12-14-10/h7-8,15-16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTUQTMLVJKHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CN=[N+]=[N-])O)OCC(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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